Mongersen

Description

Properties

CAS No. |

1443994-46-4 |

|---|---|

Molecular Formula |

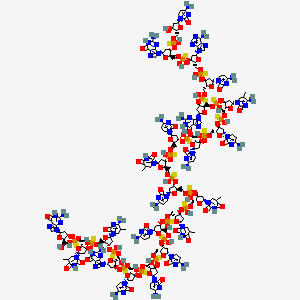

C200H261N69O107P20S20 |

Molecular Weight |

6604 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-4-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C200H261N69O107P20S20/c1-81-48-259(195(290)235-165(81)211)149-38-98(367-392(311,412)333-73-127-107(47-159(355-127)269-80-224-164-172(269)240-184(217)244-180(164)279)376-395(314,415)326-64-118-97(37-148(346-118)258-26-16-138(210)234-194(258)289)366-387(306,407)332-71-125-104(44-155(353-125)265-76-220-160-167(213)218-75-219-168(160)265)374-396(315,416)335-72-126-105(45-157(354-126)267-78-222-162-170(267)238-182(215)242-178(162)277)373-377(296,397)316-55-109-87(271)27-139(337-109)249-17-7-129(201)225-185(249)280)119(347-149)66-327-384(303,404)363-94-34-145(255-23-13-135(207)231-191(255)286)341-113(94)59-321-380(299,400)359-91-31-142(252-20-10-132(204)228-188(252)283)339-111(91)57-319-382(301,402)361-92-32-143(253-21-11-133(205)229-189(253)284)343-115(92)61-323-388(307,408)369-101-41-152(262-51-84(4)174(273)246-198(262)293)350-122(101)68-328-386(305,406)365-96-36-147(257-25-15-137(209)233-193(257)288)344-116(96)62-324-389(308,409)370-102-42-153(263-52-85(5)175(274)247-199(263)294)352-124(102)70-331-391(310,411)372-103-43-154(264-53-86(6)176(275)248-200(264)295)351-123(103)69-329-385(304,405)364-95-35-146(256-24-14-136(208)232-192(256)287)342-114(95)60-322-381(300,401)360-90-30-141(251-19-9-131(203)227-187(251)282)338-110(90)56-318-379(298,399)358-89-29-140(250-18-8-130(202)226-186(250)281)340-112(89)58-320-383(302,403)362-93-33-144(254-22-12-134(206)230-190(254)285)345-117(93)63-325-394(313,414)375-106-46-158(268-79-223-163-171(268)239-183(216)243-179(163)278)356-128(106)74-334-393(312,413)368-99-39-150(260-49-82(2)166(212)236-196(260)291)348-120(99)67-330-390(309,410)371-100-40-151(261-50-83(3)173(272)245-197(261)292)349-121(100)65-317-378(297,398)357-88-28-156(336-108(88)54-270)266-77-221-161-169(266)237-181(214)241-177(161)276/h7-26,48-53,75-80,87-128,139-159,270-271H,27-47,54-74H2,1-6H3,(H,296,397)(H,297,398)(H,298,399)(H,299,400)(H,300,401)(H,301,402)(H,302,403)(H,303,404)(H,304,405)(H,305,406)(H,306,407)(H,307,408)(H,308,409)(H,309,410)(H,310,411)(H,311,412)(H,312,413)(H,313,414)(H,314,415)(H,315,416)(H2,201,225,280)(H2,202,226,281)(H2,203,227,282)(H2,204,228,283)(H2,205,229,284)(H2,206,230,285)(H2,207,231,286)(H2,208,232,287)(H2,209,233,288)(H2,210,234,289)(H2,211,235,290)(H2,212,236,291)(H2,213,218,219)(H,245,272,292)(H,246,273,293)(H,247,274,294)(H,248,275,295)(H3,214,237,241,276)(H3,215,238,242,277)(H3,216,239,243,278)(H3,217,240,244,279)/t87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,159+,377?,378?,379?,380?,381?,382?,383?,384?,385?,386?,387?,388?,389?,390?,391?,392?,393?,394?,395?,396?/m0/s1 |

InChI Key |

ABASMUXUCSQFKC-PKEKLUKKSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O[C@H]3C[C@@H](O[C@@H]3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=NC7=O)N)C)OP(=S)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9N=C(NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)(O)OCC6C(CC(O6)N7C=C(C(=NC7=O)N)C)OP(=S)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

Mongersen (GED-0301): A Technical Deep Dive into its Mechanism of Action in Crohn's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mongersen (GED-0301) is an investigational antisense oligonucleotide designed as a targeted therapy for Crohn's disease. Its mechanism of action centers on the specific inhibition of SMAD7, a key intracellular protein that disrupts the anti-inflammatory signaling of Transforming Growth Factor-beta 1 (TGF-β1). In Crohn's disease, elevated levels of SMAD7 in the intestinal mucosa are a significant contributor to the chronic inflammation that characterizes the condition. By reducing SMAD7 expression, this compound aims to restore the natural immunosuppressive functions of TGF-β1, thereby mitigating the inflammatory cascade. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the involved biological pathways.

Introduction: The Pathophysiology of Crohn's Disease and the Role of TGF-β1/SMAD7 Signaling

Crohn's disease is a chronic inflammatory bowel disease (IBD) characterized by transmural inflammation of the gastrointestinal tract.[1] While its etiology is multifactorial, a key feature is a dysregulated mucosal immune response. Transforming Growth Factor-beta 1 (TGF-β1) is a crucial cytokine that plays a pivotal role in maintaining intestinal immune homeostasis by suppressing excessive inflammatory responses.[2] However, in patients with active Crohn's disease, the anti-inflammatory effects of TGF-β1 are significantly impaired.[1][3]

This impairment is largely attributed to the overexpression of SMAD7, an inhibitory intracellular protein.[1][3] SMAD7 directly interferes with TGF-β1 signaling by binding to the TGF-β1 receptor complex, preventing the phosphorylation and activation of SMAD2 and SMAD3, which are essential for transducing the anti-inflammatory signal to the nucleus.[4] The resulting blockade of TGF-β1 signaling perpetuates the inflammatory cycle in the gut of Crohn's disease patients.

This compound: An Antisense Oligonucleotide Targeting SMAD7

This compound is a synthetic, single-stranded 21-base phosphorothioate oligonucleotide.[5] It is designed to be complementary to the messenger RNA (mRNA) of human SMAD7.[5] Administered orally, this compound is formulated with a pH-dependent coating that allows for its targeted release in the terminal ileum and right colon, the areas commonly affected by Crohn's disease.[3]

Upon release, this compound enters the intestinal epithelial cells and lamina propria mononuclear cells where it binds to SMAD7 mRNA. This binding creates an RNA-DNA hybrid that is a substrate for RNase H, an enzyme that selectively degrades the RNA strand of the hybrid. The degradation of SMAD7 mRNA leads to a significant reduction in the synthesis of the SMAD7 protein.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Oligonucleotides for Patients with Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an oral Smad7 antisense oligonucleotide, in patients with active Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of Mongersen (GED-0301): A SMAD7-Targeting Antisense Oligonucleotide for Inflammatory Bowel Disease

Abstract: Mongersen (GED-0301) is an orally administered antisense oligonucleotide designed to inhibit the synthesis of SMAD7, a key negative regulator of the transforming growth factor-β1 (TGF-β1) signaling pathway. In inflammatory bowel disease (IBD), particularly Crohn's disease, elevated intestinal levels of SMAD7 impair the immunosuppressive functions of TGF-β1, thereby perpetuating chronic inflammation.[1][2][3][4] Preclinical research in various animal models of colitis has demonstrated that this compound can locally reverse this pathological state. By reducing SMAD7 expression, this compound restores TGF-β1 signaling, leading to the attenuation of inflammatory responses and amelioration of disease markers.[5][6] This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, efficacy in animal models, and the experimental protocols used for its evaluation.

Mechanism of Action: Restoring TGF-β1 Signaling

The therapeutic rationale for this compound is centered on correcting a defective anti-inflammatory pathway in the gut mucosa of IBD patients.

-

The TGF-β1/SMAD Signaling Pathway in Intestinal Homeostasis: Transforming growth factor-β1 (TGF-β1) is a crucial cytokine for maintaining immune homeostasis in the intestine. Its signaling cascade begins when TGF-β1 binds to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor (TGF-βRI).[1] This activated receptor complex phosphorylates the intracellular signaling proteins SMAD2 and SMAD3.[1] Phosphorylated SMAD2/3 then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes, ultimately exerting an anti-inflammatory effect.[1]

-

Pathological Role of SMAD7 in IBD: In the inflamed intestines of patients with Crohn's disease, the expression of SMAD7, an intracellular inhibitory protein, is significantly elevated.[2][3] SMAD7 directly binds to the activated TGF-βRI, physically preventing the phosphorylation and activation of SMAD2 and SMAD3.[1] This effectively blocks the entire downstream anti-inflammatory cascade, leading to unchecked inflammation.[4]

-

Therapeutic Intervention with this compound: this compound is a 21-base antisense oligonucleotide that is complementary to the messenger RNA (mRNA) of human SMAD7.[3] When administered orally, it is designed to act locally in the terminal ileum and colon.[2][7] By binding to SMAD7 mRNA, this compound targets it for degradation by RNase H, thereby preventing the translation of the SMAD7 protein.[3] The resulting decrease in intracellular SMAD7 levels restores the integrity of the TGF-β1 signaling pathway, reinstating its immunosuppressive functions and reducing the production of pro-inflammatory cytokines.[1][6]

Caption: TGF-β1 signaling in the gut under normal, diseased, and treated conditions.

Preclinical Efficacy in Animal Models

This compound has been evaluated in several well-established murine models of IBD, where it has consistently demonstrated therapeutic efficacy. The most commonly cited models are trinitrobenzene sulfonic acid (TNBS)-induced and dextran sulfate sodium (DSS)-induced colitis.[1][6]

A key preclinical study demonstrated that oral administration of this compound effectively ameliorates colitis in mice.[1] The treatment was shown to reduce colonic inflammation and fibrosis.[6] The observed therapeutic effects were linked to a local reduction in SMAD7 expression and a subsequent decrease in pro-inflammatory mediators.

Table 1: Summary of Preclinical Efficacy in Mouse Colitis Models

| Parameter | Animal Model | This compound Regimen | Key Findings | Reference |

|---|---|---|---|---|

| Colonic Inflammation | TNBS-induced colitis | 125 µ g/mouse ; p.o. twice a week for 3 weeks | Attenuated ongoing colonic inflammation. | [6] |

| Colonic Fibrosis | TNBS- and DSS-induced colitis | 125 µ g/mouse ; p.o. twice a week for 3 weeks | Significantly attenuated colonic fibrosis. | [6] |

| TGF-β1 Suppression | TNBS-induced colitis | Not specified | Facilitated TGF-β1-mediated suppression of colitis. |[1] |

Table 2: Summary of Pharmacodynamic Effects in Mouse Colitis Models

| Parameter Assessed | Method | Result | Reference |

|---|---|---|---|

| SMAD7 Protein Expression | Western Blot | Reduced SMAD7 protein expression in colonic tissue. | [6] |

| TNF-α mRNA Expression | Real-Time PCR | Significantly reduced TNF-α RNA expression. | [6] |

| IL-6 mRNA Expression | Real-Time PCR | Significantly reduced IL-6 RNA expression. |[6] |

Experimental Protocols

The following sections detail the generalized methodologies employed in the preclinical evaluation of this compound.

Animal Models of Colitis

-

TNBS-Induced Colitis: This is a model of T-cell-mediated colitis that shares histopathological features with Crohn's disease.

-

Sensitization: Mice (e.g., BALB/c) are first sensitized by epicutaneous application of a low dose of TNBS in an ethanol solution to the shaved abdomen.

-

Induction: Approximately one week after sensitization, mice are lightly anesthetized. A 2.5-4% solution of TNBS in 50% ethanol is administered intrarectally via a soft catheter inserted about 4 cm into the colon.

-

Control: Control animals receive an intrarectal administration of 50% ethanol alone.

-

Development: Mice typically develop diarrhea, weight loss, and colonic inflammation over the following 3-7 days.

-

-

DSS-Induced Colitis: This model induces an acute or chronic colitis resembling ulcerative colitis through direct chemical toxicity to colonic epithelial cells.

-

Induction: Mice (e.g., C57BL/6) are provided with drinking water containing 2-5% (w/v) Dextran Sulfate Sodium (MW: 36-50 kDa) ad libitum for 5-7 consecutive days.

-

Control: Control animals receive regular drinking water.

-

Development: Mice develop symptoms including diarrhea, bloody stools, and weight loss. The cycle can be repeated to induce chronic colitis and fibrosis.

-

Drug Administration

-

Formulation: this compound (GED-0301) is administered as an oral solution. A common preclinical approach involves co-administration with sodium bicarbonate to protect the oligonucleotide from the acidic environment of the stomach.[1]

-

Dosing: A typical effective dose in mouse models is 125 µ g/mouse , administered orally (p.o.) via gavage.[6] The dosing frequency varies but has been reported as twice weekly for therapeutic studies.[6]

-

Control Groups: Control groups often receive a scrambled oligonucleotide with the same base composition but a different sequence to control for non-specific effects of oligonucleotide administration, or a vehicle control (e.g., bicarbonate solution).

Efficacy and Pharmacodynamic Assessments

Caption: General experimental workflow for the preclinical evaluation of this compound in IBD models.

-

Macroscopic Assessment: After sacrifice, the colon is excised, its length is measured (shortening is a sign of inflammation), and it is scored for visible damage, ulceration, and thickness.

-

Histological Analysis:

-

Distal colon segments are fixed in 10% buffered formalin, embedded in paraffin, and sectioned.

-

Sections are stained with Hematoxylin and Eosin (H&E).

-

Stained slides are examined microscopically and scored by a blinded pathologist for criteria such as inflammatory cell infiltration, epithelial damage, and mucosal ulceration.

-

-

Real-Time PCR (qPCR) for Gene Expression:

-

Total RNA is isolated from frozen colonic tissue samples using standard methods (e.g., TRIzol reagent).

-

RNA quality and quantity are assessed (e.g., via spectrophotometry).

-

cDNA is synthesized from the RNA template using a reverse transcriptase kit.

-

qPCR is performed using gene-specific primers for targets like Smad7, Tnf, Il6, and a housekeeping gene (e.g., Gapdh) for normalization. Relative expression is calculated using the ΔΔCt method.

-

-

Western Blot for Protein Expression:

-

Total protein is extracted from colonic tissue using lysis buffers containing protease and phosphatase inhibitors.

-

Protein concentration is determined (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., SMAD7, phospho-SMAD3). A loading control antibody (e.g., β-actin or GAPDH) is used for normalization.

-

The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and bands are visualized using a chemiluminescent substrate.

-

Conclusion and Translational Perspective

The preclinical data for this compound provide a strong scientific rationale for its use in IBD. Studies in established mouse models of colitis have shown that this SMAD7-targeting antisense oligonucleotide can effectively reduce local inflammation and fibrosis by restoring the natural immunosuppressive function of the TGF-β1 pathway.[1][6] These promising findings paved the way for clinical development.[5][8][9]

While initial Phase 1 and 2 clinical trials in Crohn's disease patients showed encouraging results, a large Phase 3 trial was discontinued for futility.[5][10][11][12] Subsequent investigations have suggested that inconsistencies in the chemical manufacturing of different batches of this compound used across the trials may have contributed to these discordant outcomes, with some batches being unable to effectively knock down SMAD7 in vitro.[5][8][10][13] This highlights the critical importance of maintaining rigorous manufacturing and quality control standards for oligonucleotide therapeutics. The preclinical foundation for SMAD7 as a therapeutic target in IBD remains robust, suggesting that a pharmacologically active and consistently manufactured compound could still hold therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Celgene IBD Pipeline In Question As this compound Crohn’s Disease Trial Ends [insights.citeline.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. luigigreco.info [luigigreco.info]

- 8. researchgate.net [researchgate.net]

- 9. Smad7 Antisense Oligonucleotide in Crohn's Disease: A Re-Evaluation and Explanation for the Discordant Results of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Pharmacological Batch of this compound that Downregulates Smad7 is Effective as Induction Therapy in Active Crohn’s Disease: A Phase II, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jwatch.org [jwatch.org]

- 13. Smad7 Antisense Oligonucleotide in Crohn’s Disease: A Re-Evaluation and Explanation for the Discordant Results of Clinical Trials – Nographarma [nographarma.com]

Mongersen (GED-0301) for Inflammatory Bowel Disease: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for Mongersen (GED-0301), an antisense oligonucleotide investigated for the treatment of Inflammatory Bowel Disease (IBD), particularly Crohn's disease. This document details the molecular target, mechanism of action, preclinical and clinical evidence, and the experimental protocols utilized in key studies.

Introduction: The Rationale for Targeting SMAD7 in IBD

Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with Crohn's disease and ulcerative colitis being the most common forms. A key pathological feature of IBD is a dysregulated immune response in the gut mucosa. Transforming growth factor-beta 1 (TGF-β1) is a crucial cytokine with potent anti-inflammatory properties, playing a vital role in maintaining intestinal immune homeostasis. However, in the inflamed gut of IBD patients, the immunosuppressive effects of TGF-β1 are significantly diminished.[1][2]

This impairment is largely attributed to the overexpression of an intracellular inhibitory protein called SMAD7.[3] SMAD7 binds to the TGF-β1 receptor complex, preventing the phosphorylation and activation of downstream signaling molecules, SMAD2 and SMAD3.[2] This blockade of the TGF-β1 pathway leads to unchecked inflammation. Consequently, targeting SMAD7 to restore TGF-β1's anti-inflammatory function has emerged as a promising therapeutic strategy for IBD.[3]

This compound (GED-0301) is a 21-base, single-strand phosphorothioate antisense oligonucleotide designed to specifically target and degrade SMAD7 messenger RNA (mRNA).[4][5] By reducing the levels of SMAD7 protein, this compound aims to reinstate the normal TGF-β1 signaling cascade, thereby mitigating the inflammatory response in the gut.[5]

Mechanism of Action: The TGF-β1/SMAD7 Signaling Pathway

The canonical TGF-β1 signaling pathway is a critical regulator of immune responses and tissue repair. The following diagram illustrates the pathway and the inhibitory role of SMAD7, which is the target of this compound.

Caption: TGF-β1 signaling pathway and the inhibitory role of SMAD7, the target of this compound.

Preclinical Target Validation

Preclinical studies in various animal models of colitis have been instrumental in validating SMAD7 as a therapeutic target in IBD. These studies have demonstrated that the administration of a SMAD7 antisense oligonucleotide, like this compound, can effectively ameliorate intestinal inflammation.

Quantitative Data from Preclinical Studies

| Animal Model | Treatment | Key Findings | Reference |

| TNBS-induced colitis in mice | Oral this compound (GED-0301) with bicarbonate | - Reduced macroscopic and microscopic signs of colitis.- Decreased expression of pro-inflammatory cytokines (TNF-α, IFN-γ).- Restored TGF-β1 signaling. | [2] |

| DSS-induced colitis in mice | Oral this compound (GED-0301) | - Attenuated weight loss and disease activity index.- Reduced colonic inflammation and tissue damage. | [6] |

| Oxazolone-induced colitis in mice | Oral SMAD7 antisense oligonucleotide | - Mitigated intestinal inflammation. | [6] |

Experimental Protocols: Preclinical

-

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model is used to induce a Th1-mediated colitis resembling Crohn's disease.[7][8]

-

Mice are lightly anesthetized.

-

A solution of TNBS (e.g., 2.5 mg in 50% ethanol) is administered intrarectally via a catheter inserted approximately 4 cm into the colon.[7]

-

The mice are held in a vertical position for at least 30 seconds to ensure retention of the TNBS solution.

-

Control animals receive 50% ethanol alone.

-

Disease activity is monitored daily by assessing weight loss, stool consistency, and the presence of blood in the stool.

-

-

Dextran Sulfate Sodium (DSS)-Induced Colitis: This model induces an acute or chronic colitis that shares features with ulcerative colitis.[9][10]

-

DSS (e.g., 3-5% w/v) is dissolved in the drinking water of the mice.

-

The DSS solution is provided ad libitum for a defined period (e.g., 5-7 days for acute colitis).[9]

-

For chronic colitis models, cycles of DSS administration can be alternated with periods of regular drinking water.[9]

-

Control animals receive regular drinking water.

-

Disease progression is monitored by daily measurement of body weight, stool consistency, and rectal bleeding.

-

-

Immunohistochemistry (IHC) for SMAD7 in Intestinal Biopsies:

-

Paraffin-embedded intestinal tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0) and heat.

-

Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

-

Sections are incubated with a primary antibody specific for SMAD7.[11][12]

-

A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied.

-

The signal is visualized using a chromogen substrate (e.g., DAB), resulting in a colored precipitate at the site of the antigen.[12]

-

Sections are counterstained (e.g., with hematoxylin) and mounted for microscopic examination.

-

-

Quantitative Real-Time PCR (qPCR) for SMAD7 mRNA:

-

Total RNA is extracted from intestinal tissue samples using a suitable RNA isolation kit.

-

The quality and quantity of the extracted RNA are assessed.

-

Reverse transcription is performed to synthesize complementary DNA (cDNA).

-

qPCR is carried out using primers specific for SMAD7 and a reference gene (e.g., GAPDH, β-actin) for normalization.[13][14][15]

-

The relative expression of SMAD7 mRNA is calculated using the ΔΔCt method.

-

Clinical Validation of this compound

Following promising preclinical results, this compound advanced to clinical trials in patients with active Crohn's disease. While early-phase trials showed significant efficacy, a subsequent phase 3 trial was terminated due to a lack of benefit, a discrepancy that has been partly attributed to potential inconsistencies in the manufacturing of different batches of the drug.[6][16][17]

Quantitative Data from Clinical Trials

| Trial Phase | Treatment Groups | Key Efficacy Endpoints | Results | Reference |

| Phase 2 | - this compound 10 mg/day- this compound 40 mg/day- this compound 160 mg/day- Placebo | Primary: Clinical Remission (CDAI < 150) at Day 15 maintained for ≥ 2 weeks.Secondary: Clinical Response (CDAI decrease ≥ 100) at Day 28. | - Remission: 12% (10 mg), 55% (40 mg), 65% (160 mg) vs. 10% (Placebo).- Response: 37% (10 mg), 58% (40 mg), 72% (160 mg) vs. 17% (Placebo). | [4][18] |

| Phase 2 (Open-Label) | - this compound 160 mg/day for 12 weeks | Primary: Clinical Remission (CDAI < 150) at weeks 4, 8, and 12.Secondary: Clinical Response (CDAI decrease ≥ 100). | - Remission: 38.9% (wk 4), 55.6% (wk 8), 50.0% (wk 12).- Response: 72.2% (wk 4), 77.8% (wk 8), 77.8% (wk 12). | [19][20] |

| Phase 3 (REVOLVE) | - this compound 160 mg/day for 12 weeks, followed by various maintenance regimens.- Placebo | Primary: Clinical Remission (CDAI < 150) at Week 12. | - No significant difference in remission rates between this compound and placebo groups. The trial was prematurely terminated. | [16][21] |

Experimental Protocols: Clinical

-

Crohn's Disease Activity Index (CDAI): The CDAI is a widely used tool in clinical trials to quantify the severity of Crohn's disease. It is a composite score based on eight variables recorded over a seven-day period.[22][23][24][25][26]

-

Variables:

-

Number of liquid or soft stools

-

Abdominal pain rating

-

General well-being

-

Presence of extraintestinal manifestations

-

Use of antidiarrheal drugs

-

Presence of an abdominal mass

-

Hematocrit level

-

Percentage deviation from standard weight

-

-

Scoring:

-

-

Simple Endoscopic Score for Crohn's Disease (SES-CD): The SES-CD is used to assess the severity of mucosal inflammation and ulceration endoscopically.[1][27][28][29][30]

-

Variables assessed in five bowel segments (ileum, right colon, transverse colon, left/sigmoid colon, rectum):

-

Size of ulcers

-

Proportion of ulcerated surface

-

Proportion of affected surface

-

Presence and type of narrowing (stenosis)

-

-

Scoring: Each variable is scored on a scale of 0 to 3, and the total score is the sum of the scores for all segments. A higher score indicates more severe endoscopic disease.

-

Experimental and Clinical Trial Workflows

The following diagrams illustrate the typical workflows for preclinical evaluation and a clinical trial of an investigational drug like this compound in IBD.

Caption: A typical workflow for preclinical studies of this compound in mouse models of colitis.

Caption: A simplified workflow for a Phase 2 clinical trial of this compound in patients with Crohn's disease.

Conclusion

The targeting of SMAD7 with the antisense oligonucleotide this compound represents a mechanistically sound approach to restoring the crucial anti-inflammatory effects of TGF-β1 in the gut of IBD patients. Preclinical studies have consistently demonstrated the efficacy of this strategy in animal models of colitis. While early-phase clinical trials in patients with Crohn's disease showed promising results, the failure of the phase 3 trial highlights the complexities of drug development and potentially the critical importance of manufacturing consistency for oligonucleotide therapeutics. Despite the clinical setback, the validation of SMAD7 as a key player in the inflammatory cascade of IBD remains a significant contribution to the field and may inform the development of future therapies. Further research is warranted to fully understand the discrepancies in the clinical trial outcomes and to explore the potential of targeting the TGF-β1/SMAD7 pathway with other therapeutic modalities.

References

- 1. naspghan.org [naspghan.org]

- 2. researchgate.net [researchgate.net]

- 3. Blocking Smad7 restores TGF-β1 signaling in chronic inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. luigigreco.info [luigigreco.info]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. criver.com [criver.com]

- 8. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. art.torvergata.it [art.torvergata.it]

- 14. Identification and characterization of colorectal-cancer-associated SNPs on the SMAD7 locus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SMAD7 and SMAD4 expression in colorectal cancer progression and therapy response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jwatch.org [jwatch.org]

- 17. biopharmadive.com [biopharmadive.com]

- 18. This compound, an oral SMAD7 antisense oligonucleotide, and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. art.torvergata.it [art.torvergata.it]

- 20. A Pharmacological Batch of this compound that Downregulates Smad7 is Effective as Induction Therapy in Active Crohn’s Disease: A Phase II, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Crohn's Disease Activity Index (CDAI): What Your Score Means [healthline.com]

- 23. Crohn's disease activity index: Definition and more [medicalnewstoday.com]

- 24. healthcentral.com [healthcentral.com]

- 25. nisg.no [nisg.no]

- 26. Crohn's Disease Activity Index (CDAI) [reference.medscape.com]

- 27. igibdscores.it [igibdscores.it]

- 28. Endoscopic scoring indices for evaluation of disease activity in Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Chronic Inflammatory Bowel Disease: Endoscopic Scores – Endoscopy Campus [endoscopy-campus.com]

- 30. nisg.no [nisg.no]

The Rise and Fall of Mongersen (GED-0301): A Technical Overview of a Novel Antisense Oligonucleotide for Crohn's Disease

Introduction: Mongersen (GED-0301) is an orally administered, antisense oligonucleotide designed as a targeted therapy for Crohn's disease, a chronic inflammatory bowel disease (IBD). Developed by Giuliani Pharma and later by Celgene, this compound aimed to address the underlying inflammatory processes in the gut by modulating the expression of Smad7, a key intracellular protein.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on the experimental data and methodologies that defined its trajectory from a promising therapeutic candidate to a late-stage clinical failure.

Mechanism of Action: Targeting the TGF-β1/Smad7 Signaling Pathway

In patients with Crohn's disease, the intestinal mucosa is characterized by a persistent and dysregulated inflammatory response. A key factor contributing to this is the impaired signaling of Transforming Growth Factor-beta 1 (TGF-β1), a potent immunosuppressive cytokine.[2][3][4] This impairment is largely due to elevated intracellular levels of Smad7, which acts as an inhibitor of the TGF-β1 signaling pathway.[2][3][5]

This compound is a single-stranded DNA oligonucleotide specifically designed to bind to the messenger RNA (mRNA) of Smad7.[1][2] This binding action leads to the degradation of the Smad7 mRNA, thereby preventing its translation into the Smad7 protein.[1][2] The subsequent reduction in Smad7 levels is intended to restore the normal function of TGF-β1, allowing it to exert its anti-inflammatory effects and promote mucosal healing.[1][2][6]

Caption: TGF-β1/Smad7 signaling pathway and the mechanism of action of this compound.

Preclinical Development

Preclinical studies in murine models of colitis provided the foundational evidence for the therapeutic potential of this compound.[5][6] In these studies, the administration of a Smad7 antisense oligonucleotide was shown to effectively attenuate mucosal inflammation and reduce colonic fibrosis.[6]

Experimental Protocols

Induction of Colitis in Mice:

-

TNBS-induced colitis: Colitis was induced in mice by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol. This model mimics some of the histopathological features of Crohn's disease.

-

DSS-induced colitis: Mice were given dextran sulfate sodium (DSS) in their drinking water for a defined period to induce acute or chronic colitis, a model that reflects the epithelial injury seen in ulcerative colitis.

Treatment Protocol:

-

This compound was administered orally to mice, typically twice a week for several weeks, at varying dosages (e.g., 125 μ g/mouse ).[6]

Outcome Measures:

-

Histological analysis: Colonic tissue samples were collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation, ulceration, and tissue damage.

-

Protein and RNA expression analysis: The levels of Smad7, TNF-α, and IL-6 in the colonic tissue were quantified using techniques such as Western blotting and quantitative real-time PCR to confirm the knockdown of Smad7 and its impact on pro-inflammatory cytokines.[6]

Caption: A generalized workflow for the preclinical evaluation of this compound in mouse models of colitis.

Clinical Development

The clinical development of this compound progressed through Phase 1, 2, and 3 trials, with initial results showing significant promise, followed by a surprising and disappointing outcome in the pivotal Phase 3 study.

Phase 1 Studies

Phase 1 trials were designed to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers and patients with active Crohn's disease. An open-label, dose-escalation study in patients with active, steroid-dependent/resistant Crohn's disease demonstrated that the drug was generally well-tolerated.[7] A subsequent open-label trial also indicated that short-term treatment with GED-0301 was not associated with the development of small bowel strictures, a potential concern given the pro-fibrogenic effects of TGF-β1.[8]

Phase 2 Clinical Trial

A multicenter, double-blind, placebo-controlled Phase 2 trial evaluated the efficacy of this compound in patients with active Crohn's disease.[3][9] Patients were randomized to receive one of three daily doses of this compound (10 mg, 40 mg, or 160 mg) or a placebo for two weeks.[3][9]

Key Findings:

-

The primary endpoint was clinical remission (defined as a Crohn's Disease Activity Index [CDAI] score of less than 150) at day 15, with maintenance of remission for at least two weeks.[3][9]

-

The remission rates were significantly higher in the 40 mg and 160 mg this compound groups compared to the placebo group.[10]

-

A clinical response (a reduction of at least 100 points in the CDAI score) was also significantly greater in all this compound groups compared to placebo at day 28.[9][11]

| Outcome | Placebo (n=42) | 10 mg this compound (n=41) | 40 mg this compound (n=40) | 160 mg this compound (n=43) |

| Clinical Remission (Day 15-28) | 10% | 12% | 55% | 65% |

| Clinical Response (Day 28) | 17% | 37% | 58% | 72% |

| Data from the Phase 2 trial published in the New England Journal of Medicine (2015).[9] |

Phase 3 Clinical Trial and Discontinuation

The promising results of the Phase 2 trial led to the initiation of a large-scale Phase 3 program. However, the REVOLVE study, a Phase 3, blinded trial, was prematurely terminated after a futility analysis indicated a lack of efficacy.[5][12][13][14]

Key Findings:

-

The primary endpoint, clinical remission at week 12, was not met. The remission rate was 22.8% for patients receiving this compound compared to 25% for those on placebo.[12][13]

-

Endoscopic response at week 12 was also lower in the this compound group (10.1%) compared to the placebo group (18.1%).[12][13]

-

The rates of adverse events were generally similar between the treatment and placebo groups, with most being related to the underlying Crohn's disease.[12][14]

| Outcome | Placebo | This compound (All Doses) |

| Clinical Remission (Week 12) | 25.0% | 22.8% |

| Clinical Response (Week 12) | 44.4% | 33.3% |

| Endoscopic Response (Week 12) | 18.1% | 10.1% |

| Data from the Phase 3 REVOLVE trial.[12][13] |

Reasons for Discordant Results

The stark contrast between the Phase 2 and Phase 3 trial results has been a subject of considerable discussion. One of the leading hypotheses for this discrepancy lies in the manufacturing of the drug itself.[5][15] Subsequent in vitro analyses revealed that different batches of this compound, particularly those used in the Phase 3 trial, varied in their ability to downregulate Smad7 expression.[16] This suggests that inconsistencies in the chemical properties of the oligonucleotide across different manufacturing batches may have led to a lack of biological activity in the pivotal trial.[5][15][16]

Caption: The clinical development pipeline of this compound for Crohn's disease.

Conclusion

The development of this compound represents a significant chapter in the quest for novel oral therapies for Crohn's disease. Its targeted mechanism of action, aimed at restoring a natural immunosuppressive pathway in the gut, was scientifically compelling and supported by strong preclinical and early clinical data. However, the ultimate failure of the Phase 3 program underscores the complexities of drug development, particularly for novel therapeutic modalities like antisense oligonucleotides. The experience with this compound highlights the critical importance of rigorous manufacturing controls and consistent product quality in ensuring the biological activity and clinical efficacy of such therapies. While this compound did not fulfill its initial promise, the knowledge gained from its development continues to inform the ongoing search for more effective treatments for inflammatory bowel diseases.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. bionews.com [bionews.com]

- 3. luigigreco.info [luigigreco.info]

- 4. This compound, an oral Smad7 antisense oligonucleotide, in patients with active Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. A phase 1 open-label trial shows that smad7 antisense oligonucleotide (GED0301) does not increase the risk of small bowel strictures in Crohn’s disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, an oral SMAD7 antisense oligonucleotide, and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces 55%-65% remission rates in Crohn’s | MDedge [mdedge.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound (GED-0301) for Active Crohn's Disease: Results of a Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jwatch.org [jwatch.org]

- 15. researchgate.net [researchgate.net]

- 16. A Pharmacological Batch of this compound that Downregulates Smad7 is Effective as Induction Therapy in Active Crohn’s Disease: A Phase II, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Smad7 in the Pathogenesis of Crohn's Disease: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Crohn's disease (CD) is a chronic inflammatory bowel disease (IBD) characterized by an excessive mucosal immune response.[1] A key factor in the breakdown of immune tolerance is the disruption of counter-regulatory mechanisms, such as the immunosuppressive transforming growth factor-β1 (TGF-β1) signaling pathway.[2][3] In patients with Crohn's disease, this pathway is rendered ineffective due to the overexpression of Smad7, an intracellular inhibitor of TGF-β1 signal transduction.[2][4] High levels of Smad7 block the phosphorylation of Smad3, preventing the downstream anti-inflammatory effects of TGF-β1 and perpetuating the inflammatory cascade.[1][5] This guide provides an in-depth examination of the molecular pathogenesis of Smad7 in Crohn's disease, details its validation as a therapeutic target, and summarizes the clinical development of Smad7-targeting antisense oligonucleotides. Detailed experimental protocols and quantitative data are provided to serve as a comprehensive resource for the scientific community.

Introduction: The TGF-β1 Signaling Axis in Intestinal Homeostasis

The intestinal immune system is constantly exposed to foreign antigens from the gut microbiota and dietary sources. In a healthy state, potent counter-regulatory mechanisms maintain immune homeostasis and prevent inappropriate inflammation.[6] One of the most critical of these is the pathway driven by Transforming Growth Factor-β1 (TGF-β1), a pleiotropic cytokine with powerful immunosuppressive functions.[2][3] TGF-β1 is crucial for promoting regulatory T cells (Tregs), inhibiting pro-inflammatory cytokine production, and maintaining the integrity of the mucosal barrier.[7] Disruption in the TGF-β1 signaling cascade is a hallmark of the tissue-damaging immune response seen in inflammatory bowel diseases (IBD) like Crohn's disease.[2]

The Canonical TGF-β/Smad Signaling Pathway

The canonical TGF-β1 signaling pathway is mediated by a family of intracellular proteins called Smads. The process begins when TGF-β1 binds to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).[7] The activated TGFβRI phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of genes that suppress inflammation and promote tissue repair.

References

- 1. Role of Smad7 in inflammatory bowel diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The TGF-β/Smad System in IBD Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Smad7 and its Potential as Therapeutic Target in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Blocking Smad7 restores TGF-β1 signaling in chronic inflammatory bowel disease [jci.org]

- 5. Role of Smad7 in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Frontiers | Transforming Growth Factor-β1/Smad7 in Intestinal Immunity, Inflammation, and Cancer [frontiersin.org]

In vivo models for testing Mongersen efficacy

An In-Depth Technical Guide to In Vivo Models for Testing Mongersen Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (GED-0301) is an oral, antisense oligonucleotide designed to inhibit the synthesis of Smad7, a key intracellular protein implicated in the inflammatory cascade of Crohn's disease (CD). In the gut of CD patients, elevated levels of Smad7 disrupt the immunosuppressive signaling of Transforming Growth Factor-beta 1 (TGF-β1), a cytokine crucial for maintaining mucosal homeostasis.[1][2][3][4] By binding to Smad7 messenger RNA (mRNA) and promoting its degradation, this compound aims to reduce Smad7 protein levels, thereby restoring the anti-inflammatory function of the TGF-β1 pathway.[2][5]

Preclinical studies in murine models of colitis demonstrated that the knockdown of Smad7 could restore TGF-β1 signaling and ameliorate intestinal inflammation.[1][6] These promising early results led to clinical trials in humans. While initial Phase I and II studies showed significant efficacy in inducing clinical remission in patients with active CD, a subsequent large-scale Phase III trial was prematurely terminated due to a lack of benefit compared to placebo.[7][8][9][10] Further investigation revealed that different manufactured batches of this compound used in the clinical programs varied in their ability to inhibit Smad7, highlighting critical issues in drug formulation and quality control.[1][10]

This technical guide provides a comprehensive overview of the in vivo models used to evaluate the efficacy of this compound, details the experimental protocols, presents key quantitative data from clinical trials, and illustrates the underlying molecular pathways and experimental workflows.

Mechanism of Action: The TGF-β1/Smad7 Signaling Pathway

In a healthy intestine, TGF-β1 plays a potent anti-inflammatory role. It binds to its receptors (TGF-βRI and TGF-βRII) on the cell surface, leading to the phosphorylation and activation of intracellular signaling molecules Smad2 and Smad3. These activated Smads then translocate to the nucleus to regulate gene expression, ultimately suppressing inflammation.

In Crohn's disease, this pathway is impaired. Pro-inflammatory stimuli lead to the overexpression of Smad7. Smad7 acts as an inhibitor by binding to the TGF-β receptor I, preventing the phosphorylation of Smad2 and Smad3 and effectively blocking the entire anti-inflammatory cascade.[3][11] this compound is designed to intervene at this critical point.

Preclinical In Vivo Models for IBD

Animal models are indispensable for studying IBD pathogenesis and for the preclinical evaluation of novel therapeutics.[12] The most common models for mimicking Crohn's disease involve chemically-induced colitis in rodents.[13][14] These models were crucial in the early development of this compound.[6]

TNBS-Induced Colitis Model

The 2,4,6-trinitrobenzene sulfonic acid (TNBS) induced colitis model is widely accepted for resembling human Crohn's disease because it promotes a Th1-mediated immune response.[13]

Experimental Protocol:

-

Animals: Typically, male BALB/c or SJL/J mice are used.

-

Induction:

-

Animals are lightly anesthetized.

-

A solution of TNBS (e.g., 2.5 mg in 45-50% ethanol) is administered intrarectally via a catheter inserted approximately 4 cm into the colon. The ethanol serves to break the mucosal barrier, allowing TNBS to penetrate the bowel wall.[13]

-

TNBS acts as a hapten, binding to colonic proteins and triggering a delayed-type hypersensitivity reaction that results in transmural inflammation.[13]

-

-

Treatment: this compound (or a corresponding scrambled oligonucleotide as a control) is typically administered orally once daily, starting either before or after colitis induction.

-

Efficacy Assessment:

-

Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.

-

Histology: At the end of the experiment (e.g., day 7-14), colons are excised, and sections are stained with H&E to score for inflammation, ulceration, and tissue damage.

-

Biochemical Analysis: Colon tissue is analyzed for myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA or qPCR.

-

Target Engagement: Smad7 mRNA and protein levels in the colonic tissue are measured to confirm the drug's mechanism of action.

-

DSS-Induced Colitis Model

The dextran sulfate sodium (DSS) model is simpler and more reproducible, though it is often considered to mimic ulcerative colitis (a Th2 response) more closely.[13] However, by varying the DSS concentration and administration cycles, it can be adapted to produce chronic inflammation and fibrosis, features also relevant to Crohn's disease.[14][15]

Experimental Protocol:

-

Animals: C57BL/6 mice are commonly used as they are highly susceptible to DSS.[15]

-

Induction:

-

DSS (typically 2.5-5% w/v) is administered in the drinking water for a defined period (e.g., 5-7 days for an acute model).[15]

-

For a chronic model, mice are subjected to multiple cycles of DSS administration followed by periods of regular drinking water.[14]

-

DSS is directly toxic to the colonic epithelial cells, disrupting the mucosal barrier and leading to an inflammatory response to luminal bacteria.[15]

-

-

Treatment: Oral administration of this compound or a vehicle control.

-

Efficacy Assessment: Similar to the TNBS model, endpoints include DAI, colon length (shortening is a sign of inflammation), histological scores, and molecular analysis of inflammatory markers and Smad7 expression.

Quantitative Data from Human Clinical Trials

While preclinical models provide foundational proof-of-concept, clinical trial data is essential for evaluating true therapeutic efficacy. The results for this compound have been notably inconsistent across different phases of study.

Phase II Study (NEJM, 2015)

A double-blind, placebo-controlled Phase II trial showed remarkably high rates of remission and response with this compound treatment for 2 weeks.[9]

Table 1: Key Efficacy Outcomes from Phase II Trial at Day 28

| Outcome | Placebo (n=42) | This compound 10 mg (n=41) | This compound 40 mg (n=40) | This compound 160 mg (n=43) |

| Clinical Remission (CDAI < 150) | 10% | 12% | 55% | 65% |

| Clinical Response (CDAI drop ≥ 100) | 17% | 37% | 58% | 72% |

| Data sourced from Monteleone et al., 2015.[2][9][16][17] |

Phase II Open-Label Study

A separate open-label study provided further support for the clinical benefit of a specific batch of this compound (160 mg/day for 12 weeks) in 18 patients with active CD.[1]

Table 2: Efficacy Outcomes from Phase II Open-Label Study

| Outcome | Week 4 | Week 8 | Week 12 |

| Clinical Remission | 38.9% | 55.6% | 50.0% |

| Clinical Response | 72.2% | 77.8% | 77.8% |

| Data sourced from a 2022 study analyzing a specific pharmacological batch.[1][4] |

This study also noted that this compound treatment was associated with a significant reduction in median hsCRP values in patients who responded to the drug and a reduction in circulating CCR9-expressing leukocytes, suggesting a tangible effect on inflammatory and immune-homing pathways.[1][4]

Phase III Study (REVOLVE)

In stark contrast to the Phase II results, the larger, multicenter Phase III REVOLVE trial was stopped for futility as this compound failed to demonstrate efficacy over placebo.[7][8]

Table 3: Primary and Key Secondary Endpoints from Phase III Trial at Week 12

| Outcome | Placebo (n≈175) | GED-0301 (All Doses, n≈526) |

| Clinical Remission (CDAI < 150) | 25.0% | 22.8% |

| Clinical Response (CDAI drop ≥ 100) | 44.4% | 33.3% |

| Endoscopic Response (>50% SES-CD drop) | 18.1% | 10.1% |

| Data sourced from Sands BE et al., 2020.[7] |

Conclusion and Future Directions

The journey of this compound from highly promising preclinical and Phase II results to a failed Phase III trial serves as a critical case study in drug development. The primary hypothesis for this discrepancy lies not in the biological target, but in the pharmaceutical product itself. In vitro analyses showed that the batches of this compound used in the successful Phase II study effectively downregulated Smad7, while two of the batches used in the Phase III trial did not.[1]

This underscores the absolute necessity of integrating robust in vivo models with rigorous manufacturing and quality control processes. For researchers, the preclinical models described herein remain valid and essential tools for testing Smad7 inhibitors and other IBD therapeutics. Key takeaways include:

-

Model Selection: The TNBS-induced colitis model may better reflect the Th1-driven pathology of Crohn's disease, while the DSS model offers reproducibility and control for studying general intestinal inflammation and barrier dysfunction.

-

Target Engagement: It is critical in preclinical studies not only to measure clinical outcomes (like DAI) but also to confirm target engagement by measuring the downstream effects on Smad7 levels and TGF-β1 signaling in the target tissue.

-

Translational Challenges: The this compound story highlights that successful translation from animal models to humans requires unwavering consistency in the chemical and biological properties of the therapeutic agent being tested. Future development of antisense oligonucleotides will require stringent bioassays as part of the quality control for batch release.[10]

While the clinical development of this compound has been halted, the role of Smad7 as a pathogenic factor in IBD remains a valid and compelling target for future therapeutic intervention.[6]

References

- 1. A Pharmacological Batch of this compound that Downregulates Smad7 is Effective as Induction Therapy in Active Crohn’s Disease: A Phase II, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luigigreco.info [luigigreco.info]

- 3. This compound, an oral Smad7 antisense oligonucleotide, in patients with active Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. art.torvergata.it [art.torvergata.it]

- 5. bionews.com [bionews.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound (GED-0301) for Active Crohn's Disease: Results of a Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jwatch.org [jwatch.org]

- 9. This compound, an oral SMAD7 antisense oligonucleotide, and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ovid.com [ovid.com]

- 13. Animal Models of Inflammatory Bowel Disease (IBD) - Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]

- 14. wuxibiology.com [wuxibiology.com]

- 15. IBD Mouse Models for Preclinical Drug Screening | Aragen [aragen.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound induces 55%-65% remission rates in Crohn’s | MDedge [mdedge.com]

The Dawn of Oral Antisense Oligonucleotide Therapeutics: A Technical Guide to Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

The advent of antisense oligonucleotides (ASOs) has marked a paradigm shift in the landscape of therapeutic interventions, offering a targeted approach to modulate gene expression. While parenteral administration has been the conventional route, the development of orally available ASOs is poised to revolutionize patient care by offering a non-invasive and convenient treatment modality. This technical guide provides an in-depth exploration of the pharmacodynamics of oral ASOs, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and experimental processes.

Core Principles of Antisense Technology

Antisense oligonucleotides are short, synthetic, single-stranded nucleic acid analogs designed to bind to specific messenger RNA (mRNA) sequences. This binding event modulates protein expression through several key mechanisms:

-

RNase H-mediated degradation: The ASO-mRNA duplex is recognized by RNase H, an endogenous enzyme that cleaves the mRNA strand, leading to decreased protein translation.

-

Splicing modulation: ASOs can bind to pre-mRNA and alter the splicing process, either promoting the inclusion or exclusion of specific exons. This can be used to correct splicing defects or to produce a non-functional protein.

-

Steric hindrance: By binding to the mRNA, ASOs can physically block the translational machinery, thereby inhibiting protein synthesis.

Overcoming the Oral Delivery Challenge

The oral administration of ASOs presents significant challenges due to their high molecular weight, negative charge, and susceptibility to degradation by nucleases in the gastrointestinal (GI) tract. To overcome these hurdles, innovative formulation strategies have been developed:

-

Permeation Enhancers: Co-formulation with permeation enhancers, such as sodium caprate (C10), transiently opens the tight junctions between intestinal epithelial cells, allowing for increased paracellular absorption of ASOs.

-

Nanoparticle Encapsulation: Encapsulating ASOs within nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), protects them from degradation in the GI tract and can facilitate their uptake by intestinal cells.

Pharmacokinetic Profile of Oral ASOs

The absorption, distribution, metabolism, and excretion (ADME) of oral ASOs are critical determinants of their therapeutic efficacy.

Absorption and Bioavailability

Oral bioavailability of ASOs is generally low but has been significantly improved with advanced formulations.

| ASO | Formulation | Species | Oral Bioavailability (%) | Cmax | Tmax | Reference |

| ISIS 104838 | Solid dosage with sodium caprate | Human | 9.5 (average across four formulations), 12.0 (best formulation) | Not Reported | Not Reported | [1] |

| ISIS 14725 (PS-based) | Intraduodenal administration | Rat | ~5.5 | Not Reported | Not Reported | [2] |

| PCSK9 ASO (GalNAc-conjugated) | Tablet with sodium caprate | Dog | 7 (in liver) | Not Reported | Not Reported | [1][3] |

| Mipomersen | Enteric-coated with permeation enhancer | Human | >6 | Not Reported | Not Reported | [4] |

Table 1: Oral Bioavailability of Selected Antisense Oligonucleotides. This table summarizes the reported oral bioavailability of different ASO formulations in various species.

Distribution

Following absorption, oral ASOs distribute to various tissues, with preferential accumulation in the liver and kidneys. For liver-targeted therapies, such as those targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), achieving high liver exposure is a key objective. In preclinical studies with a GalNAc-conjugated PCSK9 ASO, liver bioavailability was found to be approximately five-fold greater than plasma bioavailability, demonstrating effective targeting.[1][3]

| ASO | Species | Tissue | Concentration (µg/g) | Time Point | Reference |

| 2'-MOE modified ASO | Rat | Liver | Not Specified | 48h post-dose | [5] |

| 2'-MOE modified ASO | Rat | Kidney | Not Specified | 48h post-dose | [5] |

| NVP-13 | Cynomolgus Monkey | Kidney (cortex and medulla) | Detectable | Day 15 and Day 29 | [6] |

Table 2: Tissue Distribution of Antisense Oligonucleotides. This table provides examples of ASO concentrations in different tissues following administration in preclinical models. Note that data for orally administered ASOs is limited.

Metabolism and Excretion

ASOs are primarily metabolized by endonucleases and exonucleases in tissues. Chemical modifications to the phosphate backbone (e.g., phosphorothioate) and the sugar moiety (e.g., 2'-O-methoxyethyl, constrained ethyl) are crucial for enhancing stability against nuclease degradation. The primary route of excretion for ASOs and their metabolites is through the kidneys.

Pharmacodynamics: Target Engagement and Downstream Effects

The ultimate measure of an oral ASO's success is its ability to engage its target mRNA and elicit the desired biological response.

| ASO | Target | Model | Route | mRNA Reduction (%) | Protein Reduction (%) | Reference |

| PCSK9 ASO (surrogate) | Malat-1 | Rat | Intrajejunal | ≥78 | Not Reported | [7][8] |

| PCSK9 ASO | PCSK9 | Cynomolgus Monkey | Oral | Not Reported | Significant LDL-C reduction | [7][8] |

| PCSK9 ASO | PCSK9 | Human | Subcutaneous | >90 | >90 | [7] |

| Mipomersen | ApoB-100 | Human | Oral | Not Reported | Significant reduction | [4] |

| LNA ASO | PCSK9 | Mouse | Intravenous | ~60 | Not Reported | [8] |

| Uniform PS-MOE ASOs | NCL | HeLa cells | Transfection | >80 | Significant reduction | [9] |

Table 3: Target Engagement and Protein Reduction by Antisense Oligonucleotides. This table presents data on the extent of mRNA and protein reduction achieved with various ASOs in different models and routes of administration.

Key Experimental Protocols

The development and evaluation of oral ASOs rely on a suite of specialized experimental techniques.

Quantification of ASOs in Biological Matrices

Accurate quantification of ASO concentrations in plasma and tissues is essential for pharmacokinetic analysis.

Splint-Ligation qPCR Assay

This highly sensitive method allows for the quantification of low levels of ASOs in various biological samples.[10][11]

Protocol Outline:

-

Sample Preparation:

-

For plasma/serum: Direct use after appropriate dilution.

-

For tissues: Homogenize the tissue in a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the ASO.

-

-

Hybridization: Mix the sample with two DNA probes that are complementary to adjacent sequences on the target ASO. Heat to denature and then cool to allow the probes to anneal to the ASO.

-

Ligation: Add a DNA ligase (e.g., SplintR ligase) to catalyze the formation of a phosphodiester bond between the two hybridized probes, creating a single, longer DNA molecule.

-

Quantitative PCR (qPCR): Use primers and a probe specific to the ligated DNA sequence to quantify the amount of ligated product, which is directly proportional to the amount of ASO in the original sample. A standard curve of known ASO concentrations is used for absolute quantification.

Assessment of Target mRNA Knockdown

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is the gold standard for measuring changes in target mRNA levels following ASO treatment.

Protocol Outline:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit. It is crucial to ensure the RNA is of high quality and free of genomic DNA contamination.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using primers and a probe specific to the target mRNA. A housekeeping gene (e.g., GAPDH, ACTB) should be used as an internal control to normalize for variations in RNA input and reverse transcription efficiency.

-

Data Analysis: Calculate the relative change in target mRNA expression using the ΔΔCt method, comparing the ASO-treated group to a control group (e.g., untreated or treated with a scrambled control ASO).

Evaluation of Target Protein Reduction

Western Blotting

Western blotting is a widely used technique to assess the levels of a specific protein in a sample.

Protocol Outline:

-

Protein Extraction: Lyse cells or tissues in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a colorimetric assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent or fluorescent substrate that is converted by the enzyme on the secondary antibody, producing a signal that can be captured on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensity for the target protein and normalize it to a loading control protein (e.g., β-actin or GAPDH) to determine the relative reduction in protein levels.

Visualizing Pathways and Workflows

Signaling Pathway: PCSK9 and LDL Receptor Regulation

Oral ASOs are being developed to target PCSK9, a protein that plays a critical role in regulating LDL cholesterol levels. By inhibiting PCSK9 synthesis, these ASOs lead to an increase in the number of LDL receptors on the surface of hepatocytes, resulting in enhanced clearance of LDL cholesterol from the circulation.

References

- 1. researchgate.net [researchgate.net]

- 2. prisysbiotech.com [prisysbiotech.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Major Molecular Signaling Pathways in Oral Cancer Associated With Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. velvio.com [velvio.com]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. mRNA levels can be reduced by antisense oligonucleotides via no-go decay pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preclinical Evaluation of Mongersen in Animal Models of Colitis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mongersen (GED0301) is an oral, locally-acting antisense oligonucleotide designed to inhibit the expression of SMAD7, a key intracellular protein that negatively regulates the transforming growth factor-beta 1 (TGF-β1) signaling pathway.[1][2] In inflammatory bowel disease (IBD), elevated levels of SMAD7 in the gut disrupt the immunosuppressive functions of TGF-β1, leading to chronic inflammation.[3][4] By reducing SMAD7 expression, this compound aims to restore TGF-β1's anti-inflammatory activity and promote mucosal healing.[3][4] Preclinical evaluation of this compound in relevant animal models of colitis is a critical step in understanding its therapeutic potential and mechanism of action. Knockdown of Smad7 with a specific antisense oligonucleotide has been shown to restore TGF-β1 signaling, leading to the suppression of inflammatory pathways and the resolution of colitis in mice.[1][2]

This document provides detailed application notes and protocols for evaluating this compound in three commonly used animal models of colitis: Dextran Sodium Sulfate (DSS)-induced colitis, 2,4,6-Trinitrobenzenesulfonic acid (TNBS)-induced colitis, and the adoptive T-cell transfer model of colitis.

Mechanism of Action: The SMAD7 Signaling Pathway

Under normal physiological conditions, TGF-β1 plays a crucial role in maintaining intestinal immune homeostasis by suppressing pro-inflammatory responses. This is achieved through the phosphorylation and activation of SMAD2 and SMAD3, which then translocate to the nucleus to regulate gene expression. However, in the inflamed gut of IBD patients, the expression of SMAD7 is significantly upregulated.[3] SMAD7 acts as a potent inhibitor of this pathway by binding to the TGF-β1 receptor, preventing the phosphorylation of SMAD2/3, and thereby perpetuating the inflammatory cascade.[1] this compound, being an antisense oligonucleotide, specifically targets SMAD7 mRNA for degradation, thus reducing SMAD7 protein levels and restoring the protective effects of TGF-β1 signaling.[3]

Caption: SMAD7 Signaling Pathway and the Mechanism of Action of this compound.

Animal Models of Colitis for this compound Evaluation

The choice of animal model is critical for evaluating the efficacy of a therapeutic agent for IBD. Each model represents different aspects of the complex human disease.

Dextran Sodium Sulfate (DSS)-Induced Colitis

This is a widely used model for its simplicity and reproducibility, mimicking some aspects of human ulcerative colitis. DSS is a chemical colitogen that disrupts the intestinal epithelial barrier, leading to an acute inflammatory response.[5][6]

2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis

This model induces a T-cell-mediated immune response that shares features with Crohn's disease, including transmural inflammation.[2] TNBS is a haptenating agent that, when instilled intrarectally with ethanol, elicits a delayed-type hypersensitivity reaction.

Adoptive T-Cell Transfer Model of Colitis

This model is considered highly relevant to the immunopathology of human IBD. It involves the transfer of naive CD4+ T cells (CD4+CD45RBhigh) into immunodeficient mice (e.g., RAG-knockout), leading to the development of chronic colitis. This model is particularly useful for studying T-cell-driven inflammation.[7]

Experimental Workflow for this compound Evaluation

A generalized workflow for the preclinical evaluation of this compound in animal models of colitis is outlined below.

Caption: Generalized Experimental Workflow for this compound Evaluation.

Quantitative Data Summary

Preclinical studies have demonstrated the efficacy of SMAD7 antisense oligonucleotides in reducing colitis severity in various animal models. While specific quantitative data for this compound (GED0301) across all models is not extensively published in a comparative format, the available evidence from studies using similar SMAD7-targeting antisense oligonucleotides indicates a consistent therapeutic effect.

| Parameter | DSS-Induced Colitis | TNBS-Induced Colitis | Adoptive T-Cell Transfer |

| Disease Activity Index (DAI) | Reduction in DAI score. | Significant reduction in DAI score.[8] | Limited efficacy reported.[9] |

| Histological Score | Amelioration of mucosal damage and inflammation. | Marked reduction in inflammatory cell infiltration and tissue damage.[8] | Smad7 transgenic T cells induce severe colitis resistant to regulation.[7] |

| Colon Length | Prevention of colon shortening. | Restoration of colon length. | Not a primary efficacy endpoint. |

| Myeloperoxidase (MPO) Activity | Decreased MPO activity, indicating reduced neutrophil infiltration. | Significant reduction in MPO activity. | Not a primary efficacy endpoint. |

| Pro-inflammatory Cytokines (e.g., TNF-α, IFN-γ) | Reduced expression of pro-inflammatory cytokines. | Decreased levels of TNF-α and IFN-γ. | Smad7 overexpression leads to increased pro-inflammatory cytokine production.[7] |

| SMAD7 Expression | Downregulation of SMAD7 mRNA and protein. | Effective knockdown of SMAD7 in the colonic mucosa.[8] | - |

| p-SMAD3 Levels | Restoration of SMAD3 phosphorylation.[9] | Increased levels of phosphorylated SMAD3.[9] | - |

Note: The data presented is a summary of expected outcomes based on the mechanism of action and available preclinical data for SMAD7 antisense oligonucleotides. Specific results may vary depending on the experimental design.

Detailed Experimental Protocols

Protocol 1: DSS-Induced Acute Colitis in Mice

1. Animal Model:

-

Species: Mouse (e.g., C57BL/6), 8-10 weeks old.

2. Induction of Colitis:

-

Administer 3-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.[5][10]

-

Control group receives regular drinking water.

3. This compound Administration:

-

Formulation: this compound can be formulated for oral gavage. Due to its oligonucleotide nature, a protective vehicle may be required to prevent degradation in the stomach.

-

Dosing: Initiate treatment concurrently with DSS administration or in a therapeutic setting (e.g., 2-3 days after DSS initiation). A dose-response study is recommended (e.g., 1, 5, 10 mg/kg/day).

-

Administration: Administer this compound or vehicle control daily via oral gavage.

4. Monitoring and Endpoint Analysis:

-

Record body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

-

Euthanize mice at the end of the study (e.g., Day 7).

-

Measure colon length and weight.

-

Collect colonic tissue for histological analysis (H&E staining), MPO assay, and cytokine analysis (e.g., ELISA, qPCR).

DAI Scoring System:

-

Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%).

-

Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea).

-

Rectal Bleeding: 0 (none), 2 (occult), 4 (gross bleeding).

-

DAI = (Weight Loss Score + Stool Consistency Score + Rectal Bleeding Score) / 3

Histological Scoring:

-

Evaluate sections for the severity of inflammation, extent of injury, and crypt damage.

Protocol 2: TNBS-Induced Colitis in Mice

1. Animal Model:

-

Species: Mouse (e.g., BALB/c), 8-10 weeks old.

2. Induction of Colitis:

-

Fast mice for 24 hours with free access to water.

-

Anesthetize the mice and slowly instill 100 µL of TNBS solution (e.g., 2.5 mg TNBS in 50% ethanol) intrarectally using a catheter.

-

Keep the mice in a head-down position for at least 60 seconds to ensure proper distribution of the TNBS solution.

3. This compound Administration:

-

Dosing and Administration: Similar to the DSS model, administer this compound or vehicle control daily via oral gavage. Treatment can be prophylactic (starting before TNBS induction) or therapeutic (starting after induction).

4. Monitoring and Endpoint Analysis:

-

Monitor DAI daily.

-

Euthanize mice 3-5 days after TNBS instillation.

-

Perform endpoint analyses as described for the DSS model.

Protocol 3: Adoptive T-Cell Transfer Model of Colitis

1. Animal Model:

-

Donor Mice: Wild-type mice (e.g., C57BL/6).

-

Recipient Mice: Immunodeficient mice (e.g., RAG1-/- or SCID), 6-8 weeks old.

2. T-Cell Isolation and Transfer:

-